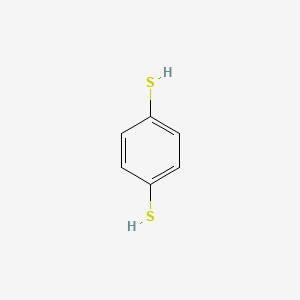

1,4-Benzenedithiol

Description

Significance of 1,4-Benzenedithiol in Contemporary Chemical and Materials Science

The significance of this compound in modern science stems from its role as a molecular building block, particularly in the fields of molecular electronics and nanoscience. Its two thiol end-groups can form strong covalent bonds with metal surfaces, especially gold, allowing it to act as a molecular wire or linker in single-molecule junctions. scbt.comottokemi.com This property is fundamental to the "bottom-up" approach of fabricating electronic components on a molecular scale. chemicalbook.comfishersci.co.ukfishersci.at

Furthermore, BDT is extensively used to form self-assembled monolayers (SAMs) on various surfaces. ottokemi.comchemicalbook.com These highly ordered molecular layers are crucial for functionalizing surfaces, controlling interfacial properties, and creating platforms for sensors and advanced materials. ottokemi.comsigmaaldrich.com The ability of BDT to bridge nanoparticles and electrodes has also made it a valuable component in nanomaterial synthesis and the development of novel conductive materials. fishersci.atfishersci.be Its applications extend to the synthesis of coordination polymers, where it links metal centers to create materials with interesting electronic and optical properties. acs.org For instance, it has been used as an additive in the hole-transport layer of high-performance perovskite solar cells, where it enhances carrier mobility and device stability. acs.org

Historical Context of this compound Investigation

The study of benzenedithiols is part of the broader history of organosulfur chemistry. While the first preparation of the related isomer, 1,2-benzenedithiol, was reported in 1925 from 2-aminobenzenethiol, the investigation of such compounds has evolved significantly. acs.org Early methods often involved multi-step syntheses, such as the diazotization of aminothiophenols. acs.org

Modern synthetic chemistry has since provided more efficient routes. For example, methods like the ortho-lithiation of benzenethiol (B1682325) followed by sulfidation have become common for preparing specific isomers like 1,2-benzenedithiol. acs.orgwikipedia.org For this compound, synthetic routes often start from precursors like 1,4-benzenedisulfonyl chloride. chemicalbook.com The continued interest in BDT, particularly from the late 20th century onwards, has been heavily driven by the rise of nanotechnology and molecular electronics, which provided a new and compelling context for its investigation. The seminal work by Reed et al. in 1997, which reported conductance through a single this compound molecule connected to gold electrodes, is a landmark that spurred a vast amount of theoretical and experimental research in the field.

Scope of Academic Research on this compound

Academic research on this compound is diverse and interdisciplinary, spanning chemistry, physics, and materials science. Key areas of investigation include:

Molecular Electronics: A primary focus is on understanding charge transport through single BDT molecules. nih.gov Researchers use techniques like scanning tunneling microscopy break-junction (STM-BJ) to measure the conductance and thermoelectric properties of Au-BDT-Au junctions. nih.govcmu.edu Theoretical studies, often employing density functional theory (DFT), are used to calculate the electronic structure, orbital energies, and transmission characteristics of these junctions. researchgate.netunl.edu

Surface Science: A significant body of research is dedicated to the study of BDT self-assembled monolayers on metal substrates, predominantly gold (Au(111)) and silver (Ag). researchgate.netpradeepresearch.orgresearchgate.net Techniques such as scanning tunneling microscopy (STM), reflection-absorption infrared spectroscopy (RAIRS), and X-ray photoelectron spectroscopy (XPS) are employed to determine the structure, orientation, and packing of the molecules on the surface. researchgate.netresearchgate.netresearchgate.net These studies have revealed complex assembly behaviors, including the formation of oligomeric chains linked by gold adatoms. researchgate.netresearchgate.net

Polymer and Materials Chemistry: BDT serves as a monomer or cross-linker in the synthesis of advanced polymers. sigmaaldrich.com For example, it is used in the transition-metal-catalyzed co-polymerization with dialkynylbenzenes to create poly(phenylene vinylene sulfide). davidpublisher.com It is also used to synthesize metal-organic polymers with semiconductor properties. acs.org Research also explores its derivatives, such as 2,5-diamino-1,4-benzenedithiol, for creating novel coordination polymers with unique optical and magnetic properties. researchgate.netrsc.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 624-39-5 scbt.com |

| Molecular Formula | C₆H₆S₂ scbt.com |

| Molecular Weight | 142.24 g/mol scbt.com |

| Appearance | White to light yellow powder or crystals guidechem.com |

| Melting Point | 92-99 °C ottokemi.comsigmaaldrich.com |

| IUPAC Name | benzene-1,4-dithiol nih.gov |

| InChI Key | WYLQRHZSKIDFEP-UHFFFAOYSA-N sigmaaldrich.comnih.gov |

Table 2: Selected Research Findings on this compound Self-Assembled Monolayers (SAMs)

| Substrate | Key Findings | Characterization Techniques |

|---|---|---|

| Au(111) | Forms oligomeric zigzag chains where BDT molecules are linked by gold adatoms. The aryl ring is oriented nearly parallel to the surface. researchgate.netresearchgate.net | Scanning Tunneling Microscopy (STM), Reflection-Absorption Infrared Spectroscopy (RAIRS), Density Functional Theory (DFT) researchgate.netresearchgate.net |

| Silver (colloidal) | Assembles as a flat-oriented monolayer, forming two Ag-S bonds (dithiolate). researchgate.net | Surface-Enhanced Raman Scattering (SERS) researchgate.net |

| Gold (colloidal) | Adsorbs as a monothiolate, with one thiol group bonded to the gold surface and the other remaining free. researchgate.net | Surface-Enhanced Raman Scattering (SERS) researchgate.net |

| Polycrystalline Gold | A related compound, 1,4-benzenedimethanethiol (B89542) (BDMT), adsorbs with the molecular plane perpendicular to the surface, losing only one thiol proton. pradeepresearch.org | Surface-Enhanced Raman Spectroscopy (SERS) pradeepresearch.org |

Table 3: Electronic Transport Properties of BDT-based Molecular Junctions

| Molecular Junction | Measured Property | Value |

|---|---|---|

| Au-(monomer BDT)-Au | Conductance | ~6.14 x 10⁻⁴ G₀ |

| Au-(dimeric BDT)-Au | Conductance | 6.14 x 10⁻⁶ G₀ nih.gov |

| Au-BDT-Au | Seebeck Coefficient (Thermopower) | 7.2 ± 0.2 µV/K cmu.edu |

| Au-(BDT with Chlorine substituents)-Au | Seebeck Coefficient (Thermopower) | 5.4 ± 0.4 µV/K cmu.edu |

| Au-(BDT with Methyl substituents)-Au | Seebeck Coefficient (Thermopower) | 8.3 ± 0.3 µV/K cmu.edu |

Note: G₀ is the quantum of conductance.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzene-1,4-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6S2/c7-5-1-2-6(8)4-3-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLQRHZSKIDFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405615 | |

| Record name | 1,4-Benzenedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-39-5 | |

| Record name | 1,4-Benzenedithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenedithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedithiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Transformations of 1,4 Benzenedithiol

Methodologies for the Preparation of 1,4-Benzenedithiol

The preparation of this compound can be achieved through several synthetic routes, primarily involving nucleophilic substitution, reduction, and deprotection steps. Modern approaches also increasingly incorporate principles of green chemistry to enhance sustainability.

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for introducing thiol functionalities onto an aromatic ring. science.govcem.com This class of reactions typically involves the displacement of a suitable leaving group, such as a halide, from an activated aromatic ring by a sulfur-based nucleophile. For the synthesis of aromatic dithiols, this can be applied in a two-fold manner.

Commonly, an aryl dihalide, such as 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene, is treated with a sulfur nucleophile like sodium sulfide (B99878) or sodium hydrosulfide. The reaction mechanism proceeds through a Meisenheimer complex, an anionic intermediate, which is facilitated by the presence of electron-withdrawing groups on the aromatic ring, although high temperatures and pressures can be used for less activated substrates. science.gov

Another approach involves the use of thiourea (B124793). In this method, the dihalobenzene reacts with thiourea to form an intermediate isothiouronium salt. Subsequent hydrolysis of this salt under basic conditions yields the desired dithiol. This route is often preferred as it avoids the direct handling of volatile and odorous thiols.

Table 1: Examples of Nucleophilic Substitution for Dithiol Synthesis

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| 1,4-Dichlorobenzene | Sodium Hydrosulfide (NaSH) | This compound | High Temperature, Polar Aprotic Solvent |

Reduction reactions are crucial for synthesizing this compound, often from more stable sulfur-containing precursors like disulfides or sulfonyl chlorides. A common precursor is 1,4-benzenedisulfonyl chloride, which can be reduced to the dithiol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) or tin in the presence of hydrochloric acid. rsc.org

The protection of thiol groups is a key strategy in multi-step organic synthesis to prevent their unwanted oxidation or reaction. uwindsor.ca The thiol functionality is often masked using protecting groups, which are later removed in a deprotection step to yield the final dithiol. Benzyl ethers are a common protecting group for thiols, forming thioethers. organic-chemistry.org Deprotection can be achieved through hydrogenolysis using hydrogen gas and a palladium catalyst (H₂/Pd-C). organic-chemistry.org Another method is the use of p-methoxybenzyl (PMB) ethers, which can be cleaved under oxidative conditions.

The principles of green chemistry aim to design chemical processes that are environmentally benign. acs.org In the context of this compound synthesis, this involves using safer solvents, reducing waste, and improving energy efficiency. Research has focused on developing lithium salt-free synthesis methods in aqueous or mixed water/ethanol solvent systems, often using potassium carbonate as a base. researchgate.net Such approaches avoid the use of hazardous organometallic reagents and volatile organic solvents.

One green strategy involves a tandem aldol (B89426) condensation/isomerization/aromatization sequence starting from 1,4-cyclohexanedione (B43130) and an appropriate aldehyde in a water/ethanol mixture. researchgate.net While this specific example leads to substituted 1,4-benzenediols, the underlying principles of using aqueous solvent systems and avoiding harsh reagents are applicable to the synthesis of dithiol analogues, contributing to a more sustainable chemical industry. researchgate.net The goal is to design products that degrade after use to minimize risk and persistence in the environment. acs.org

Reduction and Deprotection Strategies in this compound Synthesis

Derivatization Pathways and Functionalization of this compound

The two thiol groups of this compound are reactive sites that allow for a wide range of chemical transformations, leading to the creation of diverse derivatives and functional materials.

Substituted analogues of this compound are important for tuning the electronic and structural properties of the molecule for specific applications. These analogues can be synthesized by starting with an already substituted benzene (B151609) ring or by modifying the dithiol product. For example, 2,5-diamino-1,4-benzenedithiol dihydrochloride (B599025) is a key monomer used in the synthesis of high-performance polymers like poly(benzothiazoles). researchgate.netrsc.org It can be prepared and subsequently used in polycondensation reactions with dicarboxylic acids. researchgate.net

Similarly, toluene-3,4-dithiol, a methylated analogue of benzenedithiol, can be synthesized and used to create various metal complexes. mdpi.com The synthesis of a series of 1,4-Bis[(substituted phenyl)-2,4-dithiobiureto]benzene compounds has been achieved by reacting 1,4-dithiocarbamidobenzene with various substituted phenylisothiocyanates. ijsra.net These examples demonstrate the versatility of the benzenedithiol scaffold in creating a family of related compounds with tailored properties. ijsra.netjst.go.jp

The thiol (-SH) groups of this compound are nucleophilic and readily undergo a variety of reactions.

Oxidation: In the presence of mild oxidizing agents or air, this compound can be oxidized to form disulfide bridges (-S-S-), leading to the formation of oligomers or polymers. rsc.orgnih.gov This reaction is fundamental to its use in self-assembled monolayers and materials chemistry.

Alkylation and Acylation: As a nucleophile, the thiolate anion (formed by deprotonation of the thiol) can react with alkyl halides or acyl chlorides in substitution reactions to form thioethers and thioesters, respectively. cem.comresearchgate.net

Addition to Unsaturated Bonds: Thiols can add across carbon-carbon double bonds (thiol-ene reaction) or triple bonds (thiol-yne reaction) to form thioethers or vinyl sulfides. thieme-connect.de These "click" reactions are highly efficient and can proceed via radical or nucleophilic pathways. thieme-connect.de

Coordination to Metals: The soft sulfur atoms of the thiol groups are excellent ligands for soft metal ions. This compound reacts with metal salts, such as those of mercury (Hg) or lead (Pb), to form coordination polymers where the dithiol acts as a bridging ligand. rsc.orgacs.org It is also widely used to functionalize gold and silicon surfaces, forming self-assembled monolayers where the sulfur atoms bond directly to the surface atoms. skku.ac.krresearchgate.netfishersci.co.uk

Table 2: Key Reactions of this compound's Thiol Groups

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Oxidation | Air, I₂, Et₃N | Disulfide-linked oligomers/polymers |

| Alkylation | Alkyl Halide (R-X), Base | Dithioether |

| Coordination | Metal Acetates (e.g., Hg(OAc)₂) | Metal-organic polymers |

| Surface Adsorption | Gold (Au) or Silicon (Si) surfaces | Self-assembled monolayer |

Spectroscopic Characterization and Interfacial Behavior of 1,4 Benzenedithiol

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of sophisticated spectroscopic methods is employed to characterize 1,4-benzenedithiol and its interactions with different substrates. Each technique offers unique insights into the molecule's structure, orientation, and electronic properties.

Surface-Enhanced Raman Spectroscopy (SERS) Analysis of this compound Adsorption

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique used to obtain vibrational information from molecules adsorbed on nanostructured metal surfaces. xmu.edu.cnnih.gov The enhancement of the Raman signal allows for the detection of even single molecules. rsc.org

When this compound is adsorbed on gold or silver surfaces, SERS studies reveal significant details about its adsorption behavior. On both gold and silver, this compound chemisorbs dissociatively. nih.govresearchgate.net However, the nature of the resulting species differs. On silver, it primarily forms a dithiolate, where both thiol groups lose a proton and bind to the surface, resulting in a flat orientation. nih.govresearchgate.netnih.gov In contrast, on gold surfaces, it tends to form a monothiolate at low coverages, with one thiol group binding to the gold while the other remains as a free -SH group. nih.govresearchgate.net As the concentration of this compound increases, the molecules on the gold surface adopt a more perpendicular orientation. nih.govresearchgate.net At near-monolayer coverage on gold, a band corresponding to the S-S stretching vibration can be observed around 536 cm⁻¹, suggesting the formation of disulfide bonds. nih.govresearchgate.net

The SERS intensity can also depend on the specific adsorption site on the metal surface, with different sites like bridge, hollow, and atop positions yielding distinct spectral signatures. xmu.edu.cnethz.ch This highlights the sensitivity of SERS to the local chemical environment. Density Functional Theory (DFT) calculations are often used in conjunction with experimental SERS to analyze and interpret the vibrational spectra, providing a more detailed understanding of the surface complexes formed. researchgate.net

| Substrate | Adsorbed Species | Orientation | Key SERS Observations |

| Silver | Dithiolate | Flat | Forms two Ag-S bonds; monolayer assembly. nih.govresearchgate.net |

| Gold (low coverage) | Monothiolate | Flat | One Au-S bond, one free -SH group. nih.govresearchgate.net |

| Gold (high coverage) | Monothiolate/Disulfide | Perpendicular | Appearance of S-S stretching band (~536 cm⁻¹). nih.govresearchgate.net |

| Gold/Graphene | Complex | Dependent on graphene type | Raman spectra show dependence on graphene type (perfect, monovacancy, doped). researchgate.net |

Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS) for Redox State Differentiation

Electrochemical Surface-Enhanced Raman Spectroscopy (EC-SERS) combines the sensitivity of SERS with the precise potential control of electrochemistry. electrochemsci.org This technique is particularly useful for studying the redox behavior of molecules at electrode surfaces.

For this compound, EC-SERS can differentiate between the monomeric and dimeric (disulfide) forms. The formation of disulfide bonds through oxidation is a critical aspect of its chemistry. electrochemsci.org By controlling the electrode potential, the redox state of the adsorbed this compound can be manipulated and monitored in situ. For instance, at negative potentials, the SERS spectrum of this compound on gold nanoparticles resembles that of the monomer, which can be achieved by pretreating the BDT solution with a reductant like sodium borohydride (B1222165). electrochemsci.org Conversely, at open circuit potential or after treatment with an oxidant like hydrogen peroxide, the spectrum shows characteristics of the BDT dimer, indicating the formation of disulfide bonds. electrochemsci.org

The ability to control and monitor the adsorption sites of this compound by regulating the applied bias voltage has been demonstrated, opening new avenues for controlling single-molecule circuits. xmu.edu.cnethz.ch

Nuclear Magnetic Resonance (NMR) Spectroscopic Monitoring of this compound Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution and the solid state. researchgate.net It can be used to monitor chemical reactions in real-time. rsc.orguni-mainz.de

In the context of this compound, ¹H NMR can be used to follow its oxidation. For example, the oxidation of this compound can be monitored by observing changes in the proton NMR spectrum over time when exposed to air in the presence of a base. rsc.org The formation of complexes with other molecules can also be studied. For instance, the reaction of this compound with other compounds can be tracked by observing the appearance of new signals and the disappearance of reactant signals in the NMR spectrum. rsc.org

Furthermore, NMR is used to characterize complexes of this compound. In the ¹³C NMR spectra of arsenic(III) complexes with dithiolates, the signals for the benzene (B151609) ring carbons provide information about the symmetry and electronic environment of the ligand upon coordination. mdpi.com

X-ray Crystallography of this compound Complexes

The crystal structures of several metal complexes of this compound have been determined. For example, the reaction of mercury(II) acetate (B1210297) or lead(II) acetate with this compound yields one-dimensional metal-organic polymers with a repeating -M-SC₆H₄S- unit. acs.org Similarly, arsenic(III) complexes with bidentate dithiol ligands have been synthesized and their crystal structures determined by single-crystal X-ray diffraction. nih.govresearchgate.netnih.gov These studies reveal that the arsenic atom is typically three-coordinate, bound to a halogen and two sulfur atoms from the dithiolato ligand, adopting a distorted tetrahedral geometry. nih.gov A ditopic phosphane-decorated benzenedithiol has been shown to act as a scaffold for di- and trinuclear complexes of group-10 metals, with the molecular structures confirmed by single-crystal X-ray diffraction. d-nb.info

| Complex | Crystal System/Key Structural Feature |

| [Hg(SC₆H₄S)(en)]n | One-dimensional metal-organic polymer. acs.org |

| [Pb(SC₆H₄S)(dien)]n | One-dimensional metal-organic polymer. acs.org |

| AsX(LS₂) (X=I, Br; L=Ph, MePh) | Dimeric fragments [AsX(LS₂)]₂ stabilized by four-center [AsX]₂ interactions. mdpi.comnih.gov |

| Ditopic phosphane-decorated benzenedithiol complexes with Group-10 metals | P,S- and S,S-chelating coordination to two metal centers. d-nb.info |

X-ray Photoelectron Spectroscopy (XPS) for Surface Bonding Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical state of the top few nanometers of a material's surface. brighton-science.comeag.com It is particularly valuable for studying the bonding of molecules adsorbed on substrates. researchgate.net

XPS studies of this compound on gold surfaces confirm that the molecules anchor to the substrate through a single S-Au bond. researchgate.net The analysis of the S 2p core level spectra can distinguish between sulfur atoms bonded to the metal and those in unreacted thiol groups. This allows for the characterization of the adsorbed layer's evolution. researchgate.net By analyzing the changes in the intensities of the peaks related to bound sulfur and free -SH groups, the orientation and packing of the molecules in the film can be inferred. researchgate.net For instance, in films of 1,4-benzenedimethanethiol (B89542), a related molecule, XPS data suggests that the molecules tend to adopt an upright orientation. researchgate.net XPS has also been used to characterize molybdenum-thiolate thin films grown using this compound, revealing the oxidation state of the molybdenum. osti.gov

Adsorption Mechanisms and Surface Orientation

The adsorption of this compound onto a surface is a complex process influenced by the substrate material, the solvent, and the concentration of the molecule.

On gold surfaces, this compound can adsorb through the formation of a gold-thiolate bond. nih.gov Due to the presence of two thiol groups, the molecule can either bind with one thiol to the surface, leaving the other free (monothiolate), or with both thiols (dithiolate), leading to different orientations. nih.govresearchgate.net At low surface coverages on gold, a flat orientation is often observed, which transitions to a more perpendicular orientation as the coverage increases. nih.govresearchgate.net In some cases, especially in solution, multilayer formation can occur. nih.gov The self-assembly can also lead to the formation of oligomeric chains where gold adatoms act as linkers between this compound molecules. researchgate.net

On silicon surfaces, such as Si(111)-7x7, the adsorption mechanism involves a dissociative process where the S-H bond breaks. The sulfur atom bonds to an electrophilic silicon adatom, and the hydrogen atom bonds to a neighboring nucleophilic restatom. skku.ac.kr This leads to a bridging structure where the this compound molecule is adsorbed on two adjacent silicon adatoms. skku.ac.kr

The orientation of adsorbed this compound is a critical factor in its application in molecular electronics. A vertical or upright orientation is often desired for creating molecular junctions. researchgate.netaip.org However, due to the two thiol groups, achieving a well-ordered, vertically aligned self-assembled monolayer can be challenging as both ends of the molecule can bind to the surface, leading to a parallel or tilted orientation. researchgate.net

| Substrate | Adsorption Mechanism | Predominant Orientation |

| Au(111) | Dissociative chemisorption (Au-S bond formation) | Low coverage: Flat; High coverage: Perpendicular. nih.govresearchgate.net Can form oligomer chains with Au adatoms. researchgate.net |

| Ag | Dissociative chemisorption (Ag-S bond formation) | Flat (dithiolate formation). nih.govresearchgate.net |

| Si(111)-7x7 | Dissociative (S-H cleavage), S binds to adatom, H to restatom | Bridging structure on two adjacent Si adatoms. skku.ac.kr |

Dissociative Adsorption on Metal Surfaces (e.g., Gold, Silver)

The interaction of this compound (BDT) with metal surfaces, particularly gold and silver, is characterized by dissociative chemisorption. researchgate.netnih.gov This process involves the cleavage of one or both of the S-H bonds, leading to the formation of a strong bond between the sulfur atom(s) and the metal surface. The specific nature of this adsorption, however, differs significantly between gold and silver substrates.

On silver surfaces, BDT typically undergoes a two-site dissociative adsorption, forming a dithiolate. researchgate.netnih.gov In this configuration, both thiol groups lose their hydrogen atoms, and the two sulfur atoms bind to the silver surface. This results in the BDT molecule adopting a flat or parallel orientation with respect to the surface plane. researchgate.netnih.gov This flat-lying monolayer structure is observed regardless of the bulk concentration of BDT. researchgate.netnih.gov

In contrast, the adsorption on gold surfaces is more complex and coverage-dependent. researchgate.netnih.gov BDT chemisorbs dissociatively, but initially as a monothiolate, where only one S-H bond is broken. researchgate.netnih.gov At very low surface coverages, this monothiolate species tends to lie flat on the gold surface. researchgate.netnih.govacs.org As the surface coverage increases, a reorientation occurs, and the adsorbate adopts a more perpendicular or upright orientation. researchgate.netnih.gov Studies using scanning tunneling microscopy (STM) and density functional theory (DFT) have revealed that the adsorption on Au(111) often involves the extraction of gold adatoms from the substrate. researchgate.netacs.org These gold adatoms act as linkers, forming complexes with the sulfur atoms of the BDT molecules, which can lead to the formation of self-assembled oligomer chains with a zigzag or ladder-like structure. researchgate.net At high coverages, these oligomers can form close-packed domains. researchgate.net

| Metal Surface | Adsorption Type | Adsorbed Species | Molecular Orientation | Key Findings |

|---|---|---|---|---|

| Gold (Au) | Dissociative Chemisorption | Monothiolate (initially) | Coverage-dependent: Flat at low coverage, perpendicular at high coverage. researchgate.netnih.gov | Adsorption can involve Au adatoms, leading to oligomer chain formation. researchgate.net |

| Silver (Ag) | Dissociative Chemisorption | Dithiolate | Flat/Parallel | Forms a monolayer with both sulfur atoms bonded to the surface, regardless of concentration. researchgate.netnih.gov |

Bridging and Upright Structures on Semiconductor Surfaces (e.g., Si(111)-7x7)

On semiconductor surfaces such as Si(111)-7x7, this compound also undergoes dissociative adsorption, but its bonding configuration is tailored by the unique atomic arrangement of the reconstructed silicon surface. skku.ac.krresearchgate.net The Si(111)-7x7 surface is composed of adatom-restatom pairs that act as electrophile-nucleophile pairs. skku.ac.kr

Studies combining scanning tunneling microscopy and synchrotron radiation photoemission spectroscopy have shown that BDT molecules preferentially adsorb in a bridging structure . skku.ac.krresearchgate.net In this arrangement, the molecule spans two adjacent silicon adatoms, with each sulfur atom bonding to one adatom. skku.ac.kr The initial adsorption is a dissociative process where the S-H bond is broken; the sulfur atom bonds to the electrophilic Si adatom, while the hydrogen atom bonds to a neighboring nucleophilic restatom. skku.ac.krresearchgate.net This two-site attachment forces the benzene ring into a specific, bridged orientation relative to the silicon lattice. skku.ac.kr

This contrasts with the adsorption of a related monofunctional molecule, benzenethiol (B1682325), which is observed to adsorb on Si adatoms in an upright structure . skku.ac.krresearchgate.net The ability of BDT to form a bridging structure makes it a candidate for creating molecularly linked nanostructures on silicon surfaces. skku.ac.kr

| Molecule | Functional Groups | Adsorption Structure on Si(111)-7x7 | Bonding Description |

|---|---|---|---|

| This compound | Two (-SH) | Bridging skku.ac.krresearchgate.net | Molecule spans two adjacent Si adatoms via S-Si bonds. skku.ac.kr |

| Benzenethiol | One (-SH) | Upright skku.ac.krresearchgate.net | Molecule bonds to a single Si adatom via an S-Si bond. |

Influence of pH and Surface Coverage on Adsorption Geometry

The geometry and structure of this compound layers adsorbed on surfaces are highly sensitive to environmental conditions such as the pH of the solution and the degree of surface coverage.

Influence of Surface Coverage: As noted previously, surface coverage is a critical determinant of BDT's orientation on gold surfaces. At very low coverages, there is sufficient space for the molecule to lie flat. researchgate.netnih.gov As the molecular density on the surface increases, steric hindrance and intermolecular interactions (such as π-π stacking) favor a transition to a more space-efficient, perpendicular orientation. researchgate.net Monte Carlo simulations support this, indicating that the average tilt angle of BDT with respect to the surface normal on Au(111) decreases from approximately 18-35° as the surface coverage increases. acs.org Furthermore, the preferred bonding site can also change with coverage, shifting from Au top sites at low coverage to bridge and hollow sites at higher coverages. acs.org On silver, this strong dependence is not observed, with the molecule maintaining a flat orientation. researchgate.netnih.gov

Influence of pH: The pH of the deposition solution directly influences the protonation state of the thiol groups and the surface charge of the substrate, thereby affecting the adsorption mechanism. The point of zero charge (pHpzc) of the surface is a key parameter; below the pHpzc, the surface is positively charged, while above it, the surface is negatively charged. nih.gov For BDT, the thiol groups (-SH) are subject to deprotonation to form thiolate anions (-S⁻) under basic (high pH) conditions.

At acidic (low pH) conditions, the thiol groups remain protonated. The adsorption process would then rely on the dissociation of the S-H bond at the surface. researchgate.net In contrast, under basic conditions, the BDT is already in its anionic thiolate form, which can directly bond with the metal surface. This change in the adsorbing species can alter the kinetics and thermodynamics of self-assembly and potentially influence the final structure and orientation of the monolayer. For instance, studies on related molecules have shown that pH can dictate a switch between a tilted and a perpendicular geometry. researchgate.net

Electronic Transport and Molecular Conductance of 1,4 Benzenedithiol Systems

Formation and Characterization of Single-Molecule Junctions

Creating a stable and reproducible electrical contact to a single molecule is a primary challenge in molecular electronics. researchgate.net Various techniques have been developed to bridge a single 1,4-Benzenedithiol molecule between two metallic electrodes, typically gold (Au).

Mechanically Controllable Break Junction (MCBJ) Techniques

The Mechanically Controllable Break Junction (MCBJ) technique is a powerful tool for creating and studying single-molecule junctions. rsc.orgrsc.org In this method, a thin metallic wire, often made of gold, is stretched until it breaks, forming two atomically sharp electrodes. rsc.org This process can be done in a solution containing BDT molecules. aip.org As the electrodes are pulled apart, a nanometer-sized gap is formed, and a BDT molecule can bridge this gap, creating a metal-molecule-metal junction. rsc.orgrsc.org The automated and cyclic nature of the MCBJ technique allows for the repeated formation and breaking of these junctions, enabling the collection of large statistical datasets. rsc.org This is crucial for building conductance histograms, which reveal the most probable conductance values for a single-molecule junction. rsc.orgaip.org The technique has been instrumental in demonstrating that the conductance of BDT can vary significantly depending on the precise atomic configuration at the molecule-electrode interface. researchgate.netaip.org

Self-Assembly Methods for Molecular Junction Fabrication

Self-assembly is a "bottom-up" approach that leverages the natural affinity of certain chemical groups for specific surfaces to construct molecular junctions. ijemnet.comarxiv.org For this compound, the thiol end groups exhibit a strong propensity to bind to gold surfaces, forming a self-assembled monolayer (SAM). ijemnet.comarxiv.org One method involves first creating a nanogap between two electrodes, for instance through electromigration, and then introducing a solution of BDT to allow the molecules to self-assemble and bridge the gap. arxiv.orgaip.org Another approach is to first form a SAM of BDT on a bottom electrode and then deposit a top electrode, such as a liquid metal alloy (e.g., EGaIn), to complete the junction. ijemnet.com These methods provide a scalable route to fabricating molecular electronic devices. ijemnet.comarxiv.org

Plasmon-Supported Break-Junction Platforms for Enhanced Stability

A significant challenge in single-molecule electronics is the limited lifetime of the molecular junctions, which can hinder detailed characterization. researchgate.net Plasmon-supported break-junction (PBJ) platforms have been developed to address this issue. researchgate.netresearchgate.net This technique utilizes localized surface plasmons, which are collective oscillations of electrons in a metallic nanostructure excited by laser light. rsc.org When a laser illuminates the nanogap of a break junction, it creates a strong electromagnetic field gradient that can trap a BDT molecule, significantly increasing the junction's lifetime. researchgate.netrsc.org Research has shown that this method can increase the lifetime of a BDT single-molecule junction by more than an order of magnitude without chemically altering the molecule or the electrodes. researchgate.net This enhanced stability allows for more extensive and precise measurements of the junction's properties. researchgate.net

Electron Transport Properties

Understanding how electrons transit through a single this compound molecule is fundamental to its potential application in electronic devices. This involves characterizing its current-voltage behavior and identifying the molecular orbitals that contribute to conduction.

Current-Voltage (I-V) Characteristics and Conductance Quantization

The current-voltage (I-V) characteristics of Au/BDT/Au junctions provide crucial insights into their transport properties. Typically, the I-V curves are linear at low bias voltages (e.g., below 0.2 V or 0.3 V) and become nonlinear at higher biases. arxiv.orgnih.gov The conductance of BDT junctions is often reported in units of the quantum of conductance, G₀ (where G₀ ≈ 77.5 µS). aip.org

Experiments have revealed that BDT can exhibit multiple conductance states, often categorized as low-conductance and high-conductance states. aip.org These different states are generally attributed to variations in the bonding geometry between the sulfur atoms of the BDT molecule and the gold electrodes (e.g., top-site vs. hollow-site binding). aip.org The reported conductance values for BDT have historically varied over several orders of magnitude, a discrepancy largely explained by these differing contact configurations. researchgate.netaip.org

| Technique | Electrode | Conductance (G₀) | Reference |

| MCBJ | Au | ~0.1 (high-conductance) | aip.org |

| MCBJ | Au | ~0.01 (low-conductance) | aip.org |

| STM | Au | 0.005, 0.01, 0.1 | nih.gov |

| MCBJ | Pt | ~0.03 | scispace.comaip.org |

| Electromigration | Au | Corresponds to ~9 MΩ resistance | arxiv.orgaip.org |

This table presents a selection of reported conductance values for this compound single-molecule junctions, highlighting the influence of measurement technique and electrode material.

Identification of Single Transport Channels and Molecular Orbital Contributions

A key question in molecular electronics is determining the number of pathways, or "channels," that electrons can take through a molecule. Shot noise measurements on Au-BDT-Au junctions, created using the MCBJ technique at low temperatures, have provided strong evidence that the current is carried by a single conduction channel across a wide range of conductance values. researchgate.netuni-konstanz.deacs.org This finding suggests that the number of transport channels is limited by the Au-thiol bonds and that direct tunneling to the π-system of the benzene (B151609) ring is not a significant contributor. researchgate.netacs.org

Elastic and Inelastic Electron Tunneling Spectroscopy (IETS)

Inelastic Electron Tunneling Spectroscopy (IETS) is a powerful technique used to investigate the vibrational characteristics of molecules within metal-molecule-metal junctions, providing insights into molecular conformation, contact geometry, and the nature of charge transport. nih.govdiva-portal.org For this compound (BDT), IETS studies have been crucial in understanding its conductance properties across a wide range.

In the low conductance regime, typically on the order of 10⁻³ G₀ (where G₀ is the conductance quantum), inelastic excitations lead to an increased probability of forward scattering, resulting in peaks in the second derivative of the current-voltage (I-V) characteristics (d²I/dV²). d-nb.infouni-konstanz.de Conversely, at higher transmission, electron backscattering is enhanced due to momentum transfer to an excited vibrational mode, which causes dips in the IETS spectra. d-nb.info This transition from peaks to dips occurs at a "crossover transmission" value. d-nb.info

Studies on Au-BDT-Au junctions have demonstrated this sign change in IETS features. d-nb.info At low conductance values (e.g., 0.002 G₀ and 0.01 G₀), IETS spectra show peaks, indicating inelastic tunneling enhances the conductance. d-nb.info However, at a high conductance of 0.56 G₀, the spectra exhibit dips, which is characteristic of transport in the high-transmission regime. d-nb.info The observation of this sign change in a π-conjugated molecule like BDT strongly suggests that its conductance is dominated by a single transport channel, even at high transmission values. d-nb.info This makes BDT a notable example of a coherent molecular conductor with tunable conductance. acs.org

Furthermore, IETS can be used to identify the specific vibrational modes of the BDT molecule within the junction. nih.gov These spectral fingerprints, when compared with theoretical calculations and Raman spectra, allow for the electrical identification of the molecule and provide information about its structural conformation. nih.govresearchgate.net For instance, modes involving C-S bond stretching have been shown to play a dominant role in charge transport through BDT junctions. aip.org The ability to tune the molecular conformation by adjusting the electrode distance allows for the observation of stable contacts with both low and high conductance values. acs.org

Influence of Electrode Materials (Gold, Platinum, Nickel) and Anchoring Groups

The electronic transport properties of this compound (BDT) molecular junctions are significantly influenced by the choice of electrode material and the anchoring groups that bind the molecule to the electrodes.

Electrode Materials:

Gold (Au): Gold is the most extensively studied electrode material for BDT junctions due to its chemical stability and the well-established self-assembly of thiols on its surface. liverpool.ac.ukrsc.org However, the reported conductance for Au-BDT-Au junctions varies widely, which is often attributed to the different possible binding geometries of the thiol group on the gold surface. liverpool.ac.ukacs.org

Platinum (Pt): Platinum electrodes have been shown to form more conductive single-molecule junctions with BDT compared to gold. aip.org The conductance of a Pt/BDT/Pt junction has been measured to be approximately an order of magnitude higher than that of a comparable Au/BDT/Au junction. aip.org This difference is attributed to a stronger hopping integral between the platinum orbitals and the molecule's orbitals. aip.org

Nickel (Ni): Nickel electrodes introduce magnetic properties to the molecular junction. Studies on Ni/BDT/Ni junctions have revealed a significant magnetoresistance effect of around 80-90%. aip.org The resistance of these junctions shows a hysteretic behavior with an applied magnetic field. aip.org Analysis of the current-voltage (I-V) characteristics suggests that the junction's transmission spectrum changes with the magnetic field. aip.orgaip.org

Anchoring Groups:

Other anchoring groups have been investigated to achieve more defined and reproducible conductance. These include:

Isocyanide (–NC) aip.org

Amine (–NH₂) acs.org

Carboxylic acid (–COOH) rsc.org

For benzene-based molecules, the conductance has been shown to decrease in the order of Au-SH > Au-NH₂ > Au-COOH. rsc.org In a direct comparison on platinum electrodes, BDT (with thiol anchors) and 1,4-diisocyanobenzene (B1227560) (with isocyanide anchors) both formed stable single-molecule junctions with well-defined conductance values. aip.org The conductance of the Pt-S bonded junction was found to be on the same order of magnitude as the Pt-CN bonded junction. aip.org

The following table summarizes the reported conductance values for BDT and related molecules with different electrode materials.

| Molecule | Electrode | Anchoring Group | Conductance (G₀) |

| This compound | Au | Thiol (-SH) | ~0.01 acs.org |

| This compound | Pt | Thiol (-SH) | ~3 x 10⁻² aip.org |

| 1,4-Diisocyanobenzene | Pt | Isocyanide (-NC) | ~3 x 10⁻² aip.org |

| This compound | Au | Thiol (-SH) | 4 x 10⁻³ (± 1 x 10⁻³) aip.org |

| 1,4-Diisocyanobenzene | Au | Isocyanide (-NC) | 3 x 10⁻³ (± 1 x 10⁻³) aip.org |

G₀ = 2e²/h is the quantum of conductance.

Gate-Controlled Electron Transport and Molecular Field-Effect Transistors

The ability to control the flow of current through a single-molecule junction using a third terminal, a gate electrode, is a fundamental goal for the development of molecular-scale electronics, such as molecular field-effect transistors (FETs). aip.org For this compound (BDT), the effectiveness of gate control depends significantly on the experimental setup and the molecule's electronic properties.

In early studies using an electrochemical gate, where the molecule is immersed in an electrolyte, the conductance of Au-BDT-Au junctions showed only a slight dependence on the gate voltage, with changes of less than 30%. utah.edursc.orgcapes.gov.br This limited gate effect was attributed to the large highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap of BDT and the screening of the gate's electric field by the source and drain electrodes. utah.edursc.orgcapes.gov.br

However, subsequent research with solid-state, three-terminal devices demonstrated that the transport current through Au-BDT-Au junctions can be directly controlled by a gate that modulates the molecular orbitals. arxiv.org In these transistor structures, a linear relationship was observed between the applied gate voltage and the shift in the molecular orbital energy levels. arxiv.org Theoretical studies using density functional theory (DFT) combined with nonequilibrium Green's function (NEGF) methods have supported these findings, showing that when molecular energy levels are far from the Fermi energy of the electrodes, they can be linearly shifted by the gate voltage. arxiv.org

The architecture of the molecular transistor also plays a crucial role. Computational studies have proposed a transistor design where the gate electric field is applied perpendicular to the plane of the benzene ring. acs.org This perpendicular field orientation was predicted to have a dramatic effect on the current-voltage (I-V) characteristics of a BDT-based transistor, inducing strong negative differential resistance, a phenomenon not observed when the gate field is parallel to the benzene ring plane. acs.org

Despite these advances, it has been noted that while the gate can effectively control the molecular orbitals in the "off" or cutoff state, this control diminishes significantly as the molecular levels move closer to the Fermi energy in the "on" state. arxiv.org This potential lack of gate control in the conducting state presents a challenge for the practical implementation of BDT-based molecular transistors. arxiv.org

Conductance of Dimeric this compound Junctions via Disulfide Bridges

Under certain experimental conditions, particularly in an ambient environment, two this compound (BDT) molecules can undergo an oxidation reaction to form a dimer linked by a disulfide (S-S) bond. researchgate.net The formation of these dimeric junctions has been identified as a contributor to the lower conductance values sometimes observed in single-molecule BDT experiments. researchgate.netresearchgate.net

The conductance of a dimeric BDT junction connected through a disulfide bridge has been measured to be approximately 6.14 x 10⁻⁶ G₀. nih.govsci-hub.se This value is nearly two orders of magnitude lower than the conductance of a monomeric BDT junction. nih.gov The presence of these low-conductance features has been confirmed through combined mechanically controllable break junction (MCBJ) and in-situ surface-enhanced Raman spectroscopy (SERS) experiments, which detected the formation of the S-S bond. researchgate.net

Control experiments have shown that the probability of forming these low-conductance junctions decreases when a reducing agent, such as tris(2-chloroethyl) phosphate (B84403) (TCEP), is introduced. TCEP is known to break disulfide bonds, providing further evidence that the low conductance state is due to dimerization. nih.govpku.edu.cn

Theoretical calculations offer an explanation for the significantly lower conductance of the disulfide-bridged dimer. nih.gov The calculations suggest that the S-S bond tends to adopt a perpendicular conformation. nih.gov This non-conjugated structure localizes the electron distribution and acts as a barrier to efficient charge transport, thereby accounting for the low conductivity of the disulfide linkage. nih.gov The weaker electronic coupling between the disulfide-containing molecule and the gold electrodes is also a contributing factor to the decreased conductance. sci-hub.se

Charge Transport Mechanisms

Electron Transmission Spectra Analysis

The analysis of electron transmission spectra provides fundamental insights into the charge transport properties of this compound (BDT) molecular junctions. The transmission spectrum, T(E), describes the probability that an electron with energy E will pass through the molecule from one electrode to the other.

Experimental measurements of the current-voltage (I-V) characteristics of Au/BDT/Au junctions across various conductance states (from 0.005 G₀ to 0.1 G₀) show linear behavior around zero bias, which becomes non-linear at higher biases (above ~0.2 V). researchgate.netnih.gov The absence of distinct plateaus in the I-V curves up to ±1 V indicates that the electron transmission spectrum of the Au/BDT/Au junction does not have any major resonance peaks within approximately ±0.5 eV of the Fermi level of the electrodes. researchgate.netnih.gov

Theoretical studies, often employing density functional theory (DFT) combined with non-equilibrium Green's function (NEGF) methods, are used to calculate the transmission spectra. aip.org These calculations help to identify which molecular orbitals contribute to the conductance. For BDT, it is generally found that charge transport is dominated by the highest occupied molecular orbital (HOMO).

In the case of Ni/BDT/Ni junctions, the transmission spectrum is influenced by an external magnetic field. aip.org At zero magnetic field, the nonlinearity of the I-V curve suggests the presence of a transmission peak close to the Fermi level (within ±0.1 eV). aip.org When a magnetic field is applied, this peak appears to move out of the bias window, altering the shape of the I-V curve. aip.org

Role of Molecular Conformation and Bonding States on Transmission Pathways

The conductance of BDT can vary significantly because the molecule can adopt different conformations when the junction is stretched or compressed. d-nb.info These conformational changes include the tilting of the benzene ring relative to the electrodes and variations in the bonding sites of the sulfur atoms on the metal surface (e.g., bonding to a single top-site atom versus a hollow-site between multiple atoms). d-nb.info

Studies combining scanning tunneling microscopy (STM) with density functional theory (DFT) calculations have allowed for the visualization of how these changes in molecular conformation and bonding states affect the local transmission pathways. rsc.orgrsc.org It has been observed that as the distance between the electrodes changes, the BDT molecule can transition from a lying-down orientation (parallel to the electrode surface) to a more upright, standing configuration. rsc.orgrsc.org

In certain configurations, particularly at short electrode distances, electron transmission may not be confined to a direct path through the benzene ring via the sulfur anchoring groups. Instead, multiple transmission pathways can form, with current flowing through different parts of the molecule, including the benzene ring itself, and from various sites on the electrode surface. rsc.org

The bonding state of the sulfur anchor group is also crucial. The formation of different structural motifs at the contact, such as Au(RS)₂ oligomeric units, can lead to distinct conductance plateaus. arxiv.org The geometry of the Au-S bond is a subject of considerable research, as different bonding configurations result in varied electronic coupling and a wide distribution of measured conductance values. acs.org Ultimately, it is understood that the conductance of BDT is carried by a single transport channel that arises from a specific molecular level coupled to the electrodes, and the strength of this coupling is highly sensitive to the molecule's precise conformation and bonding within the junction. acs.org

Linear Temperature Drift in Molecular Devices

The stability of molecular electronic devices under varying thermal conditions is a critical factor for their practical implementation. In systems utilizing this compound (BDT), the influence of temperature on electronic transport properties, particularly conductance, has been a subject of detailed investigation. A notable characteristic observed in some studies is a linear temperature drift, which has significant implications for the reliability of molecular circuits.

Theoretical investigations using first-principles calculations based on density functional theory combined with the non-equilibrium Green's function approach have explored the transport behavior of single-molecule junctions of BDT connected to gold electrodes. researchgate.netarxiv.orgresearchgate.net These studies have identified a linear response between the conductance and temperature around room temperature. researchgate.netarxiv.org This phenomenon, known as linear temperature drift (LTD), suggests that BDT-based molecular devices could be engineered to maintain stability in molecular circuits. researchgate.netarxiv.orgresearchgate.net The breakdown voltage for such a model has been calculated to be 0.7 V, which aligns closely with experimental values. researchgate.netarxiv.orgresearchgate.net The predictable nature of this temperature-dependent conductance could be advantageous for designing multi-level circuits and improving the resolution in analog-to-digital converters. arxiv.orgresearchgate.net

Conversely, experimental studies using a variable temperature scanning tunneling microscope to measure the thermopower and electrical conductance of individual BDT junctions have yielded different results over a broader temperature range (100 K to 300 K). aip.orgaip.org These experiments revealed that while the thermopower of BDT single-molecule junctions increases linearly with increasing ambient temperature, the electrical conductance remains independent of temperature. aip.orgaip.org This finding is consistent with the predictions of the Landauer theory. aip.orgaip.org The mean electrical conductance values in these experiments were approximately 0.02 G₀, which is within the range of previously evaluated single-molecule conductance for Au-BDT-Au junctions. aip.org

The thermoelectric properties of BDT molecular junctions are also sensitive to the mechanical configuration of the junction. nih.govresearchgate.net Simultaneous measurements of thermoelectric voltage and conductance on mechanically stretched Au-BDT-Au junctions have shown that the thermoelectric transport properties are extremely sensitive to the bridge configurations. nih.govresearchgate.net This highlights the importance of designing and controlling the electrode-molecule contact motifs to optimize the performance of molecular junctions. nih.gov

The following tables summarize the findings from different studies on the temperature-dependent electronic properties of this compound molecular junctions.

Table 1: Theoretical and Experimental Findings on Temperature Dependence of Conductance in this compound Junctions

| Study Type | Temperature Range | Observation | Implication | Citation |

|---|---|---|---|---|

| Theoretical (DFT-NEGF) | Around Room Temperature | Linear response between conductance and temperature (Linear Temperature Drift). | Potential for stable molecular circuits. | researchgate.netarxiv.orgresearchgate.net |

Table 2: Experimentally Measured Thermopower and Conductance of Au-BDT-Au Junctions at Various Temperatures

| Temperature (K) | Average Thermopower (μV/K) | Mean Electrical Conductance (G₀) | Citation |

|---|---|---|---|

| 100 - 300 | Linearly increases with temperature | ~0.02 (independent of temperature) | aip.orgaip.org |

| Room Temperature | +8.7 ± 2.1 | - | researchgate.net |

G₀ represents the quantum of conductance, approximately 7.75 × 10⁻⁵ S.

Self Assembled Monolayers Sams and Nanoscale Architectures of 1,4 Benzenedithiol

Principles of Self-Assembly on Substrates

The formation of self-assembled monolayers (SAMs) of 1,4-benzenedithiol on various substrates, particularly metals, is a cornerstone of its application in nanotechnology. This process is governed by the strong affinity of the thiol groups for metal surfaces, leading to the spontaneous organization of molecules into well-defined structures.

This compound (1,4-BDT) readily forms self-assembled monolayers on both gold and silver surfaces through the chemisorption of its thiol groups. nih.gov On gold, 1,4-BDT can adsorb in different orientations depending on the conditions. At low surface coverages, the molecule tends to lie flat, with both thiol groups interacting with the gold surface. nih.gov As the surface coverage increases, the molecules adopt a more perpendicular or "standing-up" orientation. nih.govnih.gov Well-organized SAMs with standing-up molecules can be achieved on high-quality gold films by using N2-degassed solutions in n-hexane and performing the preparation at 60°C in the absence of light. nih.gov

On silver surfaces, 1,4-BDT has been observed to form a monolayer with a flat orientation, where both thiol groups bond to the silver, irrespective of the bulk concentration. nih.gov This difference in adsorption geometry between gold and silver surfaces is attributed to variations in the molecule-surface interaction rather than the small difference in the lattice constants of the two metals. pradeepresearch.org Studies using surface-enhanced Raman scattering (SERS) have shown that 1,4-BDT chemisorbs dissociatively on both gold and silver, but as a monothiolate on gold and a dithiolate on silver. nih.gov

The formation of these monolayers is a complex process. For instance, on Au(111), adsorption at approximately 120 K followed by heating initially leads to η1-thiolate species. researchgate.netaabu.edu.jo However, adsorption at room temperature results in the formation of dithiolates where the aryl ring is oriented nearly parallel to the surface. researchgate.netaabu.edu.joresearchgate.net

| Substrate | Adsorption Behavior | Molecular Orientation | Key Findings |

|---|---|---|---|

| Gold (Au) | Chemisorbs dissociatively, primarily as a monothiolate. nih.gov Can form multilayers under certain conditions. nih.gov | Low Coverage: Flat orientation. nih.gov High Coverage: Perpendicular ("standing-up") orientation. nih.govnih.gov | Well-ordered SAMs are achievable with specific preparation conditions. nih.gov Adsorption temperature influences the resulting species. researchgate.netaabu.edu.jo |

| Silver (Ag) | Chemisorbs dissociatively as a dithiolate. nih.gov Forms a monolayer. nih.gov | Flat orientation, regardless of concentration. nih.gov | Adsorption is energetically more favorable than on gold. acs.org The monolayer is less thermally stable compared to that on gold. pradeepresearch.org |

The bond between the sulfur atoms of this compound and the metal substrate is a critical factor determining the stability and properties of the resulting SAM. The thiol groups form strong, covalent-like bonds with metal surfaces, particularly gold. This strong interaction leads to the formation of stable and well-ordered thiolate-protected surfaces.

The strength of the metal-anchoring group bond has been investigated and is found to decrease in the order of Pt–S, Pt–CN, Au–S, and Au–CN. scispace.com For the Au-S bond, the rupture force has been shown to be significant, with some studies suggesting the Au-SR bond can be stronger than an Au-Au bond at the surface. acs.org This can lead to the extraction of a gold atom from the surface when a thiol is pulled. acs.org

The stability of these monolayers is also influenced by thermal conditions. Monolayers of a similar compound, 1,4-benzenedimethanethiol (B89542) (BDMT), on gold are more stable than alkanethiol monolayers, desorbing at around 423 K in air, whereas alkanethiols desorb below 373 K. pradeepresearch.org The BDMT monolayer on silver is less thermally stable. pradeepresearch.org The energetics of the self-assembly process play a crucial role in determining this stability. pradeepresearch.org

The interaction at the interface involves hybridization between the metal orbitals and the molecular orbitals. researchgate.net Specifically, electronic states near the Fermi energy are dominated by Au 5d and S 3p symmetry. researchgate.net This strong chemical bonding significantly influences the electronic properties of the interface. researchgate.net

Well-Ordered Monolayer Formation on Metal Surfaces (Gold, Silver)

Surface Functionalization and Engineering

The chemical structure of this compound (BDT), featuring thiol groups at opposite ends of a rigid benzene (B151609) ring, makes it an exceptional candidate for surface functionalization and the engineering of nanoscale architectures. These thiol groups serve as effective anchors to metal surfaces, particularly gold, enabling the formation of stable, well-ordered self-assembled monolayers (SAMs). The orientation and packing density of these SAMs can be controlled to tailor the chemical and physical properties of a substrate for specific applications.

Modification of Electrode Surfaces for Enhanced Performance

The functionalization of electrode surfaces with this compound SAMs has been demonstrated as a powerful strategy to enhance the performance of various electronic and electrochemical devices, including biosensors and solar cells.

In the field of electrochemical biosensing, BDT SAMs have been instrumental in creating highly sensitive detection platforms. One study demonstrated the fabrication of a highly oriented hybrid microarray on a gold substrate using a template-free method. nih.gov The formation of highly aligned and vertical SAMs of BDT molecules, which possess rigid backbones, provided a strong structure-directing force for the oriented growth of hybrid crystals. nih.gov This modification resulted in an electrode with a large specific surface area, approximately ten times its geometrical area. nih.gov A label-free electrochemical DNA biosensor constructed on this BDT-modified electrode exhibited significantly enhanced performance for the detection of an oligonucleotide fragment from the avian flu virus H5N1, showcasing a very low detection limit and a wide linear response range. nih.gov

Table 1: Performance of DNA Biosensor with BDT-Modified Electrode

| Performance Metric | Value |

|---|---|

| Analyte | Avian Flu Virus H5N1 oligonucleotide |

| Detection Limit | 5 pM (S/N = 3) |

| Linear Response Range | 10 pM to 10 nM |

Data sourced from a study on a hybrid microarray modified electrode. nih.gov

Another significant application is in the advancement of perovskite solar cells (PSCs). Research has shown that using BDT as a low-cost additive in the hole transport layer (HTL) material, spiro-OMeTAD, can overcome some of the intrinsic limitations of the latter. acs.org The introduction of BDT increases the hydrophobicity of the spiro-OMeTAD film and reduces its surface roughness from 1.980 nm to 0.539 nm. acs.org This smoother surface allows for a closer and more uniform contact with the silver electrode. acs.org Furthermore, BDT doping enhances the carrier mobility, electrical conductivity, and energy level alignment of the HTL, facilitating more efficient hole transport. acs.org Consequently, PSCs based on the BDT-modified spiro-OMeTAD exhibit a notable increase in power conversion efficiency (PCE) and significantly improved long-term stability. acs.org

Table 2: Performance Comparison of Perovskite Solar Cells With and Without BDT Additive

| Parameter | Control Device (spiro-OMeTAD only) | BDT-Modified Device |

|---|---|---|

| Average Power Conversion Efficiency (PCE) | 20.00% | 21.38% |

| Highest Power Conversion Efficiency (PCE) | Not specified | 22.34% |

| Flexible PSC Highest PCE | 19.64% | 21.04% |

| Surface Roughness (RMS) | 1.980 nm | 0.539 nm |

Data sourced from a study on BDT as an additive in perovskite solar cells. acs.org

Studies in molecular electronics have also explored BDT's potential. The resistance of a single this compound molecule forming a junction between electrodes was measured to be 9 MΩ, indicating strong electronic coupling to the contacts. researchgate.net However, while individual molecules are conductive, creating large-area, defect-free SAMs for devices can be challenging, with some fabrications resulting in electrical shorts between electrodes due to imperfections in the monolayer. ceesdekkerlab.nl

Protective Layers for Selective Adsorption Control

The ability of this compound to form dense, highly-ordered SAMs makes it an excellent material for creating protective layers that control adsorption at interfaces. This is particularly valuable in biosensor applications where preventing the non-specific binding of biomolecules is crucial for accurate detection.

The effectiveness of BDT as a protective layer stems from its molecular structure. Having two thiol groups in the para position on the benzene ring encourages an orientation that is parallel or nearly parallel to the gold surface, leading to better surface coverage compared to molecules with a single thiol group like 4-mercaptobenzoic acid. researchgate.netmdpi.comresearchgate.net This dense packing creates an effective physical barrier that shields the electrode surface.

In the development of microfluidic impedance biosensors for detecting cardiac troponin I, BDT was used to coat the counter electrode specifically for its excellent shielding abilities against the non-specific adsorption of proteins like human serum albumin (HSA). mdpi.comkit.edu The performance of BDT was directly compared with other SAM-forming molecules. While a SAM of 4-mercaptobenzoic acid on a gold electrode showed a significant increase in impedance after exposure to HSA, indicating non-specific binding, the impedance of the BDT-coated electrode remained almost unchanged. mdpi.comkit.edu This demonstrates that the BDT monolayer effectively prevents unwanted protein adsorption, thereby reducing the potential for false-positive signals. mdpi.comkit.edu

Data sourced from impedance biosensor studies. mdpi.comkit.edu

The orientation of BDT molecules on the surface is a key factor in their protective function. On gold surfaces, BDT can initially adsorb with a flat orientation at low coverage, but as the surface coverage increases, the molecules adopt a more perpendicular orientation. nih.gov This transition to a vertical alignment allows for the formation of a very dense and well-ordered film, enhancing its barrier properties. Studies have also shown that multilayered assemblies of BDT can form on gold, further contributing to its protective capacity. nih.govresearchgate.net The general principle of using dithiol compounds as protective layers has been extended to other materials, such as black phosphorus nanosheets, where a dense, hydrophobic monolayer provides an effective barrier against degradation by oxygen and water. nih.gov

Advanced Applications of 1,4 Benzenedithiol in Materials Science and Nanotechnology

Applications in Nanomaterial Synthesis

1,4-Benzenedithiol (BDT) has emerged as a critical component in the bottom-up fabrication of advanced nanomaterials. Its unique bifunctional nature, with thiol groups at either end of a rigid benzene (B151609) ring, allows it to act as a molecular linker and surface modifier, enabling the precise construction of complex nanostructures.

Reducing and Stabilizing Agent in Metal Nanoparticle Synthesis (Silver, Gold)

In the synthesis of metal nanoparticles, controlling particle size, shape, and stability is paramount to achieving desired properties. This compound is utilized in the treatment and stabilization of both silver and gold nanoparticles. fishersci.be While many chemical reduction methods employ agents that also serve as stabilizers, such as sodium borohydride (B1222165) or citrates, the use of specific capping agents is often necessary to prevent agglomeration and maintain the colloidal dispersion's integrity. jscimedcentral.commedcraveonline.comnih.gov Surfactants and ligands with functional groups like thiols are particularly effective at binding to nanoparticle surfaces, preventing unwanted particle growth and aggregation. researchgate.net

For instance, research has demonstrated the use of a binary ligand mixture of this compound and hexadecyltrimethylammonium chloride (CTAC) to impart long-term stability to gold nanostars. researchgate.netsemanticscholar.org This is significant because bifunctional ligands like BDT can sometimes lead to inter-particle bridging and subsequent loss of colloidal stability. However, in this case, the combination of BDT and a secondary surfactant provides the necessary stability, highlighting a sophisticated approach to surface chemistry engineering. researchgate.net The thiol groups of BDT form strong bonds with the gold surface, anchoring the molecules and creating a protective layer. fishersci.bescispace.com This stabilization is crucial for applications that rely on the unique plasmonic properties of anisotropic nanoparticles like nanostars. researchgate.net

The table below summarizes the role of various agents in nanoparticle synthesis, contextualizing the function of thiol-containing compounds like this compound.

| Agent Type | Example(s) | Function(s) | Reference(s) |

| Reducing Agent | Sodium Borohydride, Ascorbic Acid, Ethylene Glycol | Reduces metal ions to form nanoparticles | medcraveonline.comnih.gov |

| Stabilizing Agent / Capping Agent | Citrate Salts, Polyvinylpyrrolidone (PVP), This compound | Prevents agglomeration, controls growth, enhances stability | fishersci.bejscimedcentral.comnih.govresearchgate.net |

| Dual-Role Agent | J-carrageenan, Carboxymethylated chitosan (B1678972) (CMCTS) | Acts as both a reducing and stabilizing agent | jscimedcentral.com |

Precursor for Organic-Inorganic Hybrid Superlattice Materials

This compound is a key precursor in the fabrication of organic-inorganic hybrid superlattices, a class of materials with highly tunable electronic and optical properties. aip.orgfjirsm.ac.cn These materials are constructed by alternately depositing layers of inorganic and organic molecules, a process for which techniques like Molecular Layer Deposition (MLD) are well-suited. aip.orgaalto.firsc.org MLD is a vapor-phase deposition method that relies on sequential, self-limiting surface reactions, allowing for atomic- and molecular-level control over film thickness and composition. aip.orgrsc.org

In this context, this compound serves as the organic linker molecule. For example, hybrid thin films have been created using molybdenum hexacarbonyl as the metal precursor and this compound as the organic precursor. aip.org The resulting Mo-benzenethiolate films exhibit significantly different electronic properties compared to films made with aliphatic dithiol linkers, demonstrating the ability to tune material characteristics by changing the organic component. aip.org

Furthermore, single-crystal covalent organic-inorganic hybrid superlattices, such as PbBDT and AgBDT, have been synthesized using a coordination assembly strategy with 1,4-benzenedithiolate as the organic sublattice. fjirsm.ac.cncolab.wsresearchgate.net In these structures, the benzene rings are covalently linked to inorganic layers (e.g., [PbS₂] or [AgS]n), creating a well-defined superlattice structure. fjirsm.ac.cnresearchgate.netresearchgate.net This covalent linkage provides enhanced thermal and chemical stability and facilitates efficient electron transport between the organic and inorganic sublattices, which is crucial for their application in electronic and sensing devices. fjirsm.ac.cn

| Superlattice Material | Precursors | Synthesis Method | Key Feature | Reference(s) |

| Mo-benzenethiolate | Molybdenum hexacarbonyl, this compound | Molecular Layer Deposition (MLD) | Tunable optoelectronic properties | aip.org |

| PbBDT | Pb²⁺ ions, this compound | Coordination Assembly | Single-crystal covalent superlattice | fjirsm.ac.cn |

| AgBDT | Ag⁺ ions, this compound | Coordination Assembly | Dual photoelectric and chemiresistive sensitivity | colab.wsresearchgate.net |

Sensing Technologies

The unique structural and electronic properties of this compound and its derivatives make them highly suitable for advanced sensing applications, from environmental gas monitoring to molecular-scale electronics.

Gas Sensing with this compound-Based Superlattices (e.g., NO₂ Detection)

Organic-inorganic hybrid superlattices fabricated with this compound have demonstrated exceptional performance as chemiresistive gas sensors, particularly for the detection of nitrogen dioxide (NO₂). fjirsm.ac.cncolab.wsazosensors.com The high sensitivity of these materials stems from their unique structure, which provides abundant active sites for gas adsorption and efficient charge transfer pathways. researchgate.net

For example, a sensor based on AgBDT superlattices can detect NO₂ at concentrations as low as 3.06 parts per billion (ppb) at room temperature. colab.wsresearchgate.netnih.gov Similarly, PbBDT nanosheets have shown extremely high sensitivity and selectivity for NO₂. fjirsm.ac.cn The sensing mechanism involves the adsorption of NO₂ molecules onto the surface of the superlattice. NO₂ acts as an electron acceptor, extracting electrons from the p-type semiconductor material, which leads to a measurable change in electrical resistivity. fjirsm.ac.cn The covalent anchoring of the benzenethiol (B1682325) groups on the surface plays a crucial role in the strong interaction with NO₂ molecules. fjirsm.ac.cn

The performance of these BDT-based sensors is notable when compared to other room-temperature NO₂ sensing materials.

| Sensing Material | Analyte | Detection Limit | Key Advantage | Reference(s) |

| AgBDT Superlattice | NO₂ | 3.06 ppb | High sensitivity at room temperature, temperature compensation | colab.wsresearchgate.netazosensors.com |

| PbBDT Superlattice | NO₂ | Low ppb range | High sensitivity and selectivity without light assistance | fjirsm.ac.cnresearchgate.net |

| Other 2D Materials (e.g., MXenes, rGO) | Various gases (e.g., NO₂, Acetone) | ppb to ppm range | High surface area, flexibility | mdpi.com |

Ratiometric Gas Sensing for Temperature Compensation

A significant challenge for traditional chemiresistive gas sensors is their susceptibility to temperature fluctuations, which can cause baseline drift and lead to inaccurate readings. researchgate.netazosensors.com A novel ratiometric gas sensing technique utilizing AgBDT superlattices has been developed to overcome this limitation. colab.wsresearchgate.net This approach leverages the dual responsiveness of the AgBDT material to both gases and light. azosensors.comrsc.org